

# Application Note: Delcasertib as a Potential Adjunct to Primary PCI

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Delcasertib

CAS No.: 949100-39-4

Cat. No.: S1793391

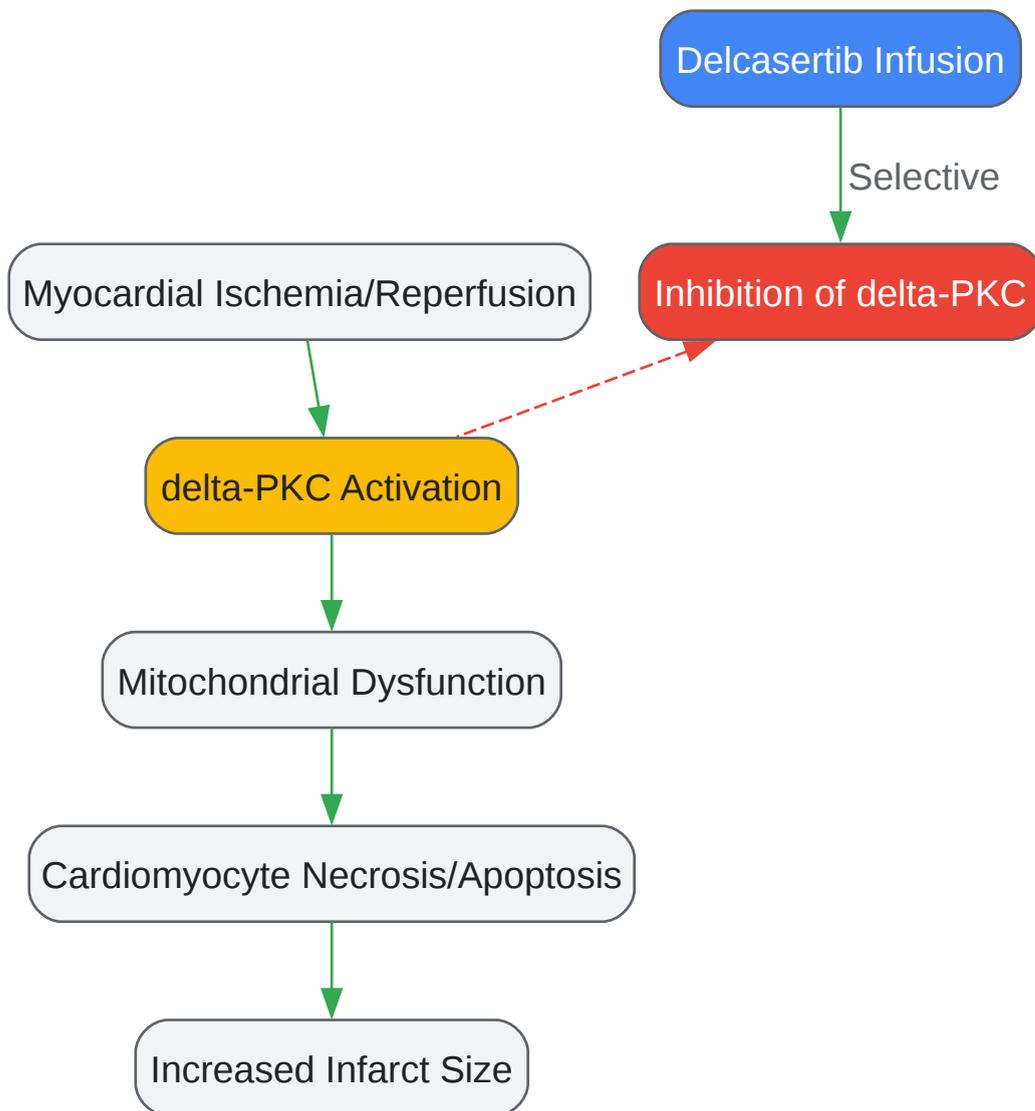
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**Purpose:** This document summarizes the scientific rationale, clinical trial evidence, and experimental protocols for the investigation of **delcasertib**, a selective delta-protein kinase C (delta-PKC) inhibitor, as an adjunct therapy to primary PCI for acute ST-segment elevation myocardial infarction (STEMI).

**Executive Summary:** Despite a strong scientific rationale from pre-clinical models, the large, pivotal PROTECTION AMI randomized controlled trial concluded that selective inhibition of delta-PKC with an intravenous infusion of **delcasertib** during primary PCI **did not reduce biomarkers of myocardial injury** in patients treated according to the contemporary standard of care [1] [2] [3]. No differences in key clinical endpoints were observed.

## Scientific Rationale and Biological Pathway

The investigation of **delcasertib** was based on the role of delta-PKC in ischemia/reperfusion injury. The signaling pathway targeted by **delcasertib** can be summarized as follows:



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Activation of the novel PKC isoform delta-PKC during reperfusion mediates damage primarily by promoting mitochondrial dysfunction, which inhibits ATP regeneration and induces cardiomyocyte necrosis [4].

**Delcasertib**, a selective ATP-competitive inhibitor of delta-PKC, was designed to interrupt this pathway at the point of kinase activation, thereby reducing infarct size [1] [4].

## PROTECTION AMI Trial Summary and Outcomes

The PROTECTION AMI trial was a multicenter, double-blind study that represents the most comprehensive clinical investigation of **delcasertib**. The key design elements and results are summarized below.

Table 1: PROTECTION AMI Trial Design and Key Outcomes [1] [2] [3]

Trial Aspect	Details
Patient Population	Anterior STEMI patients presenting within 6 hours of symptom onset (Primary cohort, n=1,010)
Intervention	IV delcasertib (50, 150, or 450 mg/h) or placebo, initiated pre-PCI and continued for ~2.5 hours
Primary Endpoint	Infarct size measured by CK-MB area under the curve (AUC)
Key Secondary Endpoints	Infarct size by other biomarkers, ST-segment recovery, LVEF at 3 months, clinical endpoints (death, heart failure, serious arrhythmias)
Primary Outcome	<b>No significant difference</b> in median CK-MB AUC between any delcasertib dose group and placebo.
Secondary Outcomes	<b>No treatment-related differences</b> in any secondary endpoint, including clinical events at 3 months.
Conclusion	Delcasertib did not reduce biomarkers of myocardial injury.

## Detailed Experimental Protocol

The following methodology is based on the published PROTECTION AMI trial protocol, which can serve as a reference for future study design.

### 1. Study Design

- **Type:** Multicenter, randomized, double-blind, placebo-controlled trial.
- **Objective:** To evaluate the efficacy and safety of **delcasertib** as an adjunct to primary PCI in anterior STEMI patients.

### 2. Patient Population

- **Inclusion Criteria:** Patients  $\geq 18$  years with STEMI presenting within 6 hours of symptom onset, scheduled for primary PCI, with ST-elevation in the anterior territory.

- **Exclusion Criteria:** Typical exclusions for cardiac trials, such as cardiogenic shock, prior Q-wave MI, and contraindications to study medications.

### 3. Randomization and Dosing

- **Randomization:** Patients are randomized 1:1:1:1 to one of four groups.
- **Treatment Groups:**
  - Placebo (IV infusion)
  - **Delcasertib** 50 mg/h
  - **Delcasertib** 150 mg/h
  - **Delcasertib** 450 mg/h
- **Administration:** The study drug infusion is initiated immediately before PCI and continued for approximately 2.5 hours.

### 4. Efficacy Assessments

- **Primary Endpoint:** Infarct size quantified by the area under the curve for creatine kinase MB fraction (CK-MB).
- **Secondary Endpoints:**
  - Infarct size measured by cardiac troponin I.
  - ST-segment recovery (AUC and time to stable recovery).
  - Left ventricular ejection fraction (LVEF) assessed by echocardiography or MRI at 3 months.
  - Composite clinical endpoint of death, heart failure, or serious ventricular arrhythmias.

### 5. Statistical Analysis

- **Sample Size:** Determined to provide adequate power to detect a clinically relevant reduction in the primary endpoint.
- **Analysis Sets:** Both Intent-to-Treat (ITT) and Per-Protocol populations are analyzed.

## Insights for Future Research

The failure of **delcasertib** in a large Phase 3 trial after promising pre-clinical and pilot study results highlights the challenges in translating ischemia/reperfusion therapeutics. Potential reasons and future considerations include:

- **Narrow Therapeutic Window:** The intervention may need to be administered prior to the onset of ischemia or much earlier in the reperfusion process to be effective.
- **Robust Standard of Care:** The contemporary PCI procedure, including the use of advanced stents and pharmacotherapy, may have already minimized the reversible component of injury that such

adjuncts can target [1] [5].

- **Alternative Targets:** Research continues into other promising targets and modalities for reducing infarct size, such as **PKC- $\epsilon$  activation** (which appears to be cardioprotective) and **postconditioning** strategies [4].

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To cite this document: Smolecule. [Application Note: Delcasertib as a Potential Adjunct to Primary PCI]. Smolecule, [2026]. [Online PDF]. Available at:

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